molecular formula C17H15FN2O2S B14182885 3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione CAS No. 918145-64-9

3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B14182885
CAS No.: 918145-64-9
M. Wt: 330.4 g/mol
InChI Key: HXYFMPXQQUWFLZ-UHFFFAOYSA-N
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Description

3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a five-membered ring containing both sulfur and nitrogen atoms, and a pyridine ring substituted with a fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the fluorophenyl group. The final step involves the formation of the thiazolidine-2,4-dione ring through a cyclization reaction. Specific reagents and conditions may vary, but common reagents include triethylamine, dichloromethane, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The fluorophenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action for 3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione ring can interact with enzymes or receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the pyridine ring can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    Pioglitazone: Another thiazolidinedione used in the treatment of diabetes.

    Rosiglitazone: Similar to pioglitazone, used for its antidiabetic properties.

    Troglitazone: An older thiazolidinedione with similar applications but withdrawn due to safety concerns.

Uniqueness

3-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other thiazolidinediones .

Properties

CAS No.

918145-64-9

Molecular Formula

C17H15FN2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

3-[3-[6-(2-fluorophenyl)pyridin-3-yl]propyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H15FN2O2S/c18-14-6-2-1-5-13(14)15-8-7-12(10-19-15)4-3-9-20-16(21)11-23-17(20)22/h1-2,5-8,10H,3-4,9,11H2

InChI Key

HXYFMPXQQUWFLZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(=O)S1)CCCC2=CN=C(C=C2)C3=CC=CC=C3F

Origin of Product

United States

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